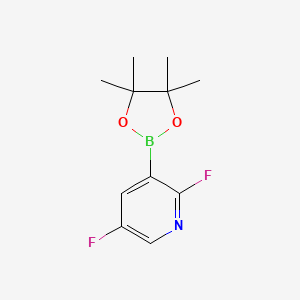

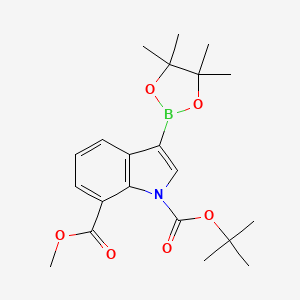

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving “2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications

Chemical Properties and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D) is widely recognized for its use in agricultural and urban settings as a pesticide, notably for pest control. Its widespread application results in direct or indirect dissemination into natural environments. Studies focus on the toxicology and mutagenicity of 2,4-D, highlighting the need for deeper investigation into its effects on various biological systems and the environment. Notably, the U.S. leads in research contributions, emphasizing the importance of understanding 2,4-D's toxicological profiles and mutagenicity to mitigate occupational risks and environmental impact (Zuanazzi, Ghisi, & Oliveira, 2020).

Biodegradation and Environmental Degradation

The presence of PCP-degrading bacteria in soils across the globe, despite the recent environmental introduction of PCP, underscores the adaptability of microbial life to xenobiotic compounds. The focus on PCP-4-monooxygenase (PcpB) as a key enzyme in the catabolic pathway of PCP degradation by sphingomonads illustrates the evolutionary response to anthropogenic environmental pollutants. This highlights the potential for leveraging microbial pathways for the remediation of polychlorinated phenols like PCP, underscoring the intersection of microbial ecology and environmental science in addressing pollution (Crawford, Jung, & Strap, 2007).

Wastewater Treatment and Pollution Mitigation

In addressing the high-strength wastewater generated by the pesticide production industry, which contains various toxic pollutants including 2,4-D, researchers emphasize the need for effective treatment solutions. The combination of biological processes and granular activated carbon (GAC) has been identified as a promising approach for treating such wastewater. Biological processes, including membrane bioreactors, can remove a significant portion of pollutants, while GAC has shown efficacy in selectively removing pesticides. This dual approach not only highlights the complexity of treating pesticide-laden wastewater but also points towards sustainable strategies for minimizing environmental pollution and protecting water sources (Goodwin, Carra, Campo, & Soares, 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6,16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMORPTCOJVWIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682352 |

Source

|

| Record name | 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256360-32-3 |

Source

|

| Record name | 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B578429.png)

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)